4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide
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Overview
Description
4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications.
Mechanism of Action
Target of Action
The primary target of 4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication .
Mode of Action
It’s common for such compounds to inhibit the activity of their target proteins, thereby affecting the cell cycle and potentially preventing the proliferation of cells .
Biochemical Pathways
Given its target, it’s likely that it impacts the pathways related to the cell cycle and cell division .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of it reaches the target site to exert its effects .
Result of Action
Given its target, it’s likely that it affects cell division and proliferation .
Preparation Methods
The synthesis of 4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide typically involves the reaction of 6-amino-5-nitropyrimidine-4-amine with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that it can inhibit certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:
Sulfamethazine: Used as an antibacterial agent in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
What sets this compound apart is its unique structure, which allows it to inhibit specific enzymes like carbonic anhydrase IX, making it a promising candidate for anticancer research.
Properties
IUPAC Name |
4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O4S/c11-9-8(16(17)18)10(14-5-13-9)15-6-1-3-7(4-2-6)21(12,19)20/h1-5H,(H2,12,19,20)(H3,11,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFLHQVFLUGUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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